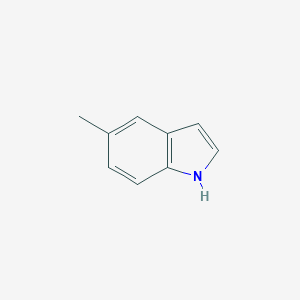

5-Methylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBCLZFIYBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060638 | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-96-0 | |

| Record name | 5-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT52363RI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindole is an aromatic heterocyclic organic compound that belongs to the indole (B1671886) family. It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methyl group substituted at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its biological activity, particularly as a protein kinase inhibitor and an antibacterial agent, has garnered significant interest in the field of drug development.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.

Chemical Structure and Identification

The structural framework of this compound, featuring a methyl-substituted indole core, dictates its chemical reactivity and biological function.

| Identifier | Value |

| IUPAC Name | 5-methyl-1H-indole[4] |

| CAS Number | 614-96-0[1][4] |

| Molecular Formula | C₉H₉N[1][2][4] |

| SMILES | CC1=CC2=C(C=C1)NC=C2[1][2] |

| InChI Key | YPKBCLZFIYBSHK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [4][5] |

| Appearance | White to slightly beige crystalline solid | [6] |

| Melting Point | 60-62 °C | [5][6] |

| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1][6] |

| LogP | 2.60 | [5] |

| Flash Point | 114.7 ± 11.3 °C | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[7] |

| Infrared (IR) | Characteristic peaks for N-H and C-H stretching.[4][8][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 131.[4] |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and analysis of this compound based on common laboratory practices.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer indole synthesis. A generalized protocol is as follows:

-

Reaction Setup: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate phenylhydrazone is then cyclized, often in the presence of a catalyst like polyphosphoric acid or zinc chloride, by heating at an elevated temperature.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) solution.

-

Extraction: The product is extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using the following techniques:

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., hexane (B92381) or ethanol/water mixture) and allowed to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed, using a solvent system such as hexane/ethyl acetate as the eluent.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of an FTIR spectrometer, or mixed with KBr to form a pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is commonly used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.

-

Biological Activity and Signaling Pathways

This compound has been identified as a biologically active molecule with potential therapeutic applications. It has been shown to inhibit glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme implicated in various cellular processes.[1] Inhibition of GSK-3 can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, which are often dysregulated in diseases like cancer.

Furthermore, this compound exhibits antibacterial properties and has been shown to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests a potential role in combating antibiotic resistance.

Visualizations

Experimental Workflow for Synthesis and Purification of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Relationship in this compound's Antibacterial Action

Caption: Logical diagram illustrating the synergistic antibacterial effect of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound(614-96-0) IR Spectrum [m.chemicalbook.com]

- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

5-Methylindole (CAS 614-96-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindole, a heterocyclic aromatic organic compound, is a versatile building block in medicinal chemistry and a molecule of significant interest for its diverse biological activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical and spectroscopic properties, detailed synthesis and experimental protocols, and its applications in drug discovery, with a focus on its role as a kinase inhibitor and antimicrobial agent. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a white to slightly beige crystalline solid at room temperature.[1][2] It is characterized by the following properties:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 614-96-0 | [3] |

| Molecular Formula | C₉H₉N | [4] |

| Molecular Weight | 131.17 g/mol | [3] |

| Melting Point | 58-62 °C | [5] |

| Boiling Point | 267-269 °C at 760 mmHg | [5] |

| Density | 1.11 g/cm³ | [5] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol. | [1] |

| Appearance | White to slightly beige crystalline solid. | [1][2] |

| LogP | 2.68-2.7 | [5] |

Spectroscopic Data:

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Data available on PubChem. | [3] |

| ¹³C NMR | Data available on ChemicalBook and SpectraBase. | [2][6] |

| FTIR | The spectrum shows characteristic peaks for N-H stretching, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic rings. | [1] |

| Mass Spectrometry | The mass spectrum typically shows a prominent molecular ion peak. Fragmentation patterns are characteristic of indole (B1671886) derivatives. | [3][7] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the Fischer indole synthesis.

Fischer Indole Synthesis of this compound

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8][9]

Experimental Protocol:

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Procedure:

-

Hydrazone Formation: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid in aqueous ethanol is refluxed to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone is heated in glacial acetic acid. The reaction mixture is then poured into water.

-

Work-up: The resulting solid is collected by filtration, washed with water, and then dissolved in a suitable organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound-2-carboxylic acid.

-

Decarboxylation: The this compound-2-carboxylic acid is then heated at a high temperature to induce decarboxylation, yielding this compound.

Workflow for Fischer Indole Synthesis:

References

- 1. This compound(614-96-0) IR Spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 5-methyl- [webbook.nist.gov]

- 5. promega.com [promega.com]

- 6. This compound(614-96-0) 13C NMR [m.chemicalbook.com]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. testbook.com [testbook.com]

- 9. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 5-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methylindole, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Herein, we provide the ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | br s | 1H | N-H |

| 7.45 | s | 1H | H-4 |

| 7.23 | d | 1H | H-7 |

| 7.15 | t | 1H | H-2 |

| 6.98 | dd | 1H | H-6 |

| 6.45 | t | 1H | H-3 |

| 2.45 | s | 3H | -CH₃ |

br s: broad singlet, s: singlet, d: doublet, t: triplet, dd: doublet of doublets

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the this compound structure. The data was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.6 | C-7a |

| 128.8 | C-5 |

| 128.4 | C-3a |

| 124.5 | C-2 |

| 123.5 | C-6 |

| 120.0 | C-4 |

| 110.5 | C-7 |

| 102.0 | C-3 |

| 21.5 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3408 | Strong, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2920 | Medium | Aliphatic C-H Stretch |

| 1620 | Medium | C=C Aromatic Ring Stretch |

| 1465 | Strong | C=C Aromatic Ring Stretch |

| 800 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometric Data

The mass spectrum of this compound was obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 130 | 95 | [M-H]⁺ |

| 103 | 15 | [M-C₂H₂]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: A 10-20 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied during the acquisition.

-

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was processed using a Fourier transform to generate the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: The oven temperature was initially held at 70 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

-

Data Processing: The acquired mass spectra were processed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were determined by normalizing the most intense peak to 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data of this compound.

5-Methylindole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methylindole in various organic solvents. Due to the limited availability of precise quantitative public data, this document focuses on presenting the existing qualitative information, outlining a detailed experimental protocol for accurate solubility determination, and providing a logical framework for solubility studies.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For indole (B1671886) derivatives like this compound, solubility can be influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the crystalline structure of the solute.

Solubility Profile of this compound

This compound is a solid at room temperature and is generally characterized as having moderate solubility in organic solvents and being insoluble in water. The available qualitative data from various chemical suppliers and databases is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Water | Insoluble[1][2] |

| General Organic Solvents | Moderately Soluble[3] |

Note: "Slightly soluble" and "moderately soluble" are qualitative terms and can vary between information sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Equilibrium Method)

The following is a standard methodology for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is widely accepted for its accuracy and reliability.

Objective: To determine the equilibrium concentration of this compound in a range of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-sealing caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Add a known volume of a specific organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid before carefully collecting the supernatant.

-

-

Quantification:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted samples to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Experimental Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, the experimental protocol outlined should be followed to obtain precise and reliable solubility data.

References

The Multifaceted Biological Activities of 5-Methylindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among its numerous derivatives, 5-methylindoles have garnered significant attention for their diverse and potent pharmacological activities. The strategic placement of a methyl group at the 5-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, leading to enhanced or novel therapeutic effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of 5-methylindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazol-methylindole | Arylidene substituted tetrazole derivative 7c | HepG2 (Liver) | Highly Active | [1] |

| Tetrazol-methylindole | Arylidene substituted tetrazole derivative 7d | HepG2 (Liver) | Highly Active | [1] |

| Indole-based Tyrphostin | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | HCT-116 p53-/- (Colon) | Sub-micromolar | [2] |

| Indole-2-carboxamides | Derivative 5j | Mean of 4 cancer cell lines | 0.037 | [1] |

| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [3] |

| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [3] |

Mechanism of Action: Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

Many indole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[4][6] This makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC | Reference |

| This compound | Escherichia coli | 8 mM | [4] |

| This compound | Pseudomonas aeruginosa | 16 mM | [4] |

| This compound | Shigella flexneri | 2 mM | [4] |

| This compound | Klebsiella pneumoniae | 4 mM | [6] |

| 5-iodoindole | Staphylococcus aureus | More potent than this compound | [4] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | [7] |

| 5-substituted indole-2-carboxamide derivative 14i | K. pneumoniae, E. coli | 0.12–6.25 µg/mL | [8] |

Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antimicrobial activity of this compound derivatives is the disruption of the bacterial cell membrane.[9] As lipophilic molecules, they can intercalate into the lipid bilayer, altering its fluidity and integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antiviral Activity

Derivatives of the indole nucleus have shown promise as antiviral agents, with activity against a range of viruses. Research into this compound derivatives specifically is an active area of investigation.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) of selected indole derivatives against various viruses.

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Indole derivative | W20 | Tobacco Mosaic Virus (TMV) | 65.7 (protective) |[10] | | 7-aza-indole derivative | 4d | Respiratory Syncytial Virus (RSV) | 0.55 |[11] | | Indole-3-acetonitrile | 3-indoleacetonitrile (B1196911) | SARS-CoV-2 | Not less than 38.79 |[12] | | Indoline-2,3-dione derivative | Compound 9 | Influenza H1N1 | 0.0027 |[13] | | Indoline-2,3-dione derivative | Compound 5 | HSV-1 | 0.0022 |[13] |

Mechanism of Action: Inhibition of Viral Entry

A key mechanism by which some indole derivatives exert their antiviral effect is by inhibiting the entry of the virus into the host cell.[14] This can occur through various interactions, such as blocking the binding of viral glycoproteins to host cell receptors or interfering with the conformational changes required for membrane fusion.

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methylindole as a Biochemical Reagent

Introduction

This compound is an aromatic heterocyclic organic compound belonging to the indole (B1671886) family.[1] It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methyl group attached at the fifth position.[1] This substitution significantly influences its chemical and biological properties, making it a valuable molecule in biochemical research and a versatile building block in medicinal chemistry.[1][2] this compound serves as an intermediate in the synthesis of a wide array of compounds with diverse pharmacological activities, including novel protein kinase inhibitors, potential anticancer immunomodulators, and agents for managing diabetes.[2][3][4] Its utility extends to its role as a modulator of biological pathways and as a tool for studying protein-ligand interactions.[1][3]

Physicochemical Properties

This compound is typically a white to slightly beige crystalline solid under standard conditions.[2][5] It is sensitive to light and should be stored accordingly.[2][5] Its fundamental properties are crucial for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 614-96-0 | [1][6] |

| Molecular Formula | C₉H₉N | [1][6][7] |

| Molecular Weight | 131.17 g/mol | [1][6] |

| Melting Point | 58-62 °C | [2][7][8] |

| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg | [8] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol. | [2][5] |

| Appearance | White to slightly beige crystalline solid. | [2][5] |

| pKa | 17.17 ± 0.30 (Predicted) | [2] |

| LogP | 2.47630 | [2] |

Biochemical and Pharmacological Activities

This compound exhibits a range of biological activities, making it a subject of interest in drug discovery and biochemical studies.

Enzyme Inhibition

This compound has been identified as an inhibitor of various kinases.[1] Notably, it inhibits Glycogen (B147801) Synthase Kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes, including glycogen metabolism and inflammation.[1] By inhibiting GSK-3, this compound can reduce the production of proinflammatory cytokines.[1] This activity makes it a valuable tool for studying GSK-3 signaling and a potential scaffold for developing anti-inflammatory agents.

Antibacterial Activity

Recent studies have highlighted the potent bactericidal properties of this compound against a spectrum of both Gram-positive and Gram-negative pathogens.[9][10] It has demonstrated efficacy against clinically significant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis.[9][10]

A key finding is its ability to potentiate the activity of aminoglycoside antibiotics.[9][10] This synergistic effect is particularly important for combating antibiotic-tolerant "persister" cells and overcoming antibiotic resistance. The proposed mechanism involves this compound acting as a proton ionophore, which may reduce the electrochemical potential across the bacterial cytoplasmic membrane, thereby enhancing the uptake or efficacy of aminoglycosides.[9]

Building Block for Drug Synthesis

This compound is extensively used as a reactant and intermediate in the synthesis of complex, pharmaceutically active molecules.[2][3] Its applications in this area are diverse and include the preparation of:

-

Protein Kinase Inhibitors : It is a precursor for staurosporine-like bisindole inhibitors.[7]

-

Anticancer Agents : Used in synthesizing potential anticancer immunomodulators.[3]

-

Diabetes Therapeutics : A reactant for creating sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[3][4]

-

ITK and Chk1 Inhibitors : Employed in the development of inhibitors for IL2-inducible T-cell kinase (ITK) and Checkpoint kinase 1 (Chk1).[3]

-

CRTh2 Antagonists : Serves as a building block for antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells.[3]

-

HIV-1 Attachment Inhibitors : Used in the synthesis of compounds that block the attachment of HIV-1 to host cells.[3]

Interaction with Bacterial Regulatory Proteins

The binding of this compound as an inducer to the Escherichia coli trp repressor has been studied.[3][8] The trp repressor is a key protein in regulating tryptophan biosynthesis. The interaction of indole analogs like this compound provides insights into the structural requirements for ligand binding and the allosteric regulation of gene expression.

Quantitative Data: Antibacterial Efficacy

The antibacterial potency of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus ATCC25923 | > 8 mM | [9] |

| Enterococcus faecalis ATCC 29212 | > 8 mM | [9] |

| Escherichia coli BW25113 | > 8 mM | [9] |

| Pseudomonas aeruginosa PAO1 | > 8 mM | [9] |

| Shigella flexneri 24T7T | > 8 mM | [9] |

| Klebsiella pneumoniae KP-D367 | > 8 mM | [9] |

Note: While the MIC is reported as >8 mM, the compound demonstrates significant bactericidal activity at concentrations of 4-8 mM in cell survival assays, particularly against stationary-phase cells.[9]

Signaling Pathways and Mechanisms of Action

Inhibition of GSK-3 Signaling

This compound's inhibition of GSK-3 interferes with downstream signaling cascades. GSK-3 is a constitutively active kinase that phosphorylates and inactivates glycogen synthase. It is also a key component of pathways like Wnt signaling and inflammatory responses.

Caption: this compound inhibits GSK-3, preventing cytokine production.

Potentiation of Aminoglycoside Antibiotics

This compound enhances the bactericidal effect of aminoglycosides, possibly by disrupting the bacterial cell's electrochemical gradient, which is crucial for aminoglycoside uptake.

Caption: this compound disrupts the bacterial membrane, enhancing aminoglycoside uptake.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visually inhibits bacterial growth.[9]

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Bacterial Culture Preparation: Inoculate the test bacterium into LB broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth to achieve a range of desired final concentrations.

-

Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Hemolysis Assay

This protocol assesses the cytotoxicity of this compound by measuring its ability to lyse red blood cells.[9]

Materials:

-

This compound

-

Fresh mouse or human red blood cells

-

Phosphate-buffered saline (PBS) or 0.9% NaCl

-

Sodium citrate (B86180) (as anticoagulant)

-

Triton X-100 (as positive control for 100% lysis)

-

Centrifuge

-

96-well plate reader (545 nm)

Procedure:

-

Prepare Red Blood Cells (RBCs): Collect blood with an anticoagulant. Centrifuge at 1,000 rpm for 15 minutes to pellet the cells. Wash the pellet twice with 0.9% NaCl solution.

-

Prepare Test Solutions: Resuspend the washed RBC pellet in 0.9% NaCl. Prepare serial dilutions of this compound in the same saline solution.

-

Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the different concentrations of this compound. Include a negative control (RBCs in saline) and a positive control (RBCs with Triton X-100).

-

Incubate: Incubate the mixtures at 37°C for 3 hours.

-

Centrifugation: Centrifuge the samples to pellet intact RBCs and debris.

-

Measure Absorbance: Transfer the supernatant to a new 96-well plate and measure the absorbance at 545 nm, which corresponds to released hemoglobin.

-

Calculate Hemolysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.

Conclusion

This compound is a multifaceted biochemical reagent with significant potential in both fundamental research and applied drug discovery. Its activities as a kinase inhibitor and a potent antibacterial agent, especially its ability to synergize with existing antibiotics, mark it as a compound of high interest.[1][9][10] Furthermore, its established role as a versatile synthetic intermediate ensures its continued relevance in the development of novel therapeutics targeting a wide range of diseases, from cancer to infectious diseases and metabolic disorders.[2][3] The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists looking to harness the unique properties of this compound in their research endeavors.

References

- 1. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound 99 614-96-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:614-96-0 | Chemsrc [chemsrc.com]

- 9. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]

An In-depth Technical Guide to the Synthesis of 5-Methylindole from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-methylindole, a crucial heterocyclic scaffold in medicinal chemistry and materials science, using p-toluidine (B81030) as a readily available starting material. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways and workflows.

Executive Summary

The synthesis of this compound from p-toluidine can be effectively achieved through several established methods. This guide focuses on three principal routes: the Fischer Indole (B1671886) Synthesis, the Leimgruber-Batcho Indole Synthesis, and a direct approach involving alkylation and cyclization of p-toluidine. Each method offers distinct advantages and disadvantages in terms of step count, reagent availability, reaction conditions, and overall yield. The Fischer indole synthesis represents a classical and versatile approach, while the Leimgruber-Batcho synthesis provides an alternative for specific precursor availability. The direct alkylation method offers a potentially more streamlined process. This guide aims to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of the target compound, this compound, is presented below for reference and characterization purposes.[1][2]

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol [1] |

| CAS Number | 614-96-0[1] |

| Melting Point | 60-62 °C[2] |

| Appearance | White to slightly beige crystalline solid[2] |

| ¹H NMR (CDCl₃) | δ 7.95 (br s, 1H, NH), 7.45 (s, 1H, H-4), 7.20 (d, J=8.2 Hz, 1H, H-7), 7.00 (dd, J=8.2, 1.8 Hz, 1H, H-6), 6.45 (t, J=2.0 Hz, 1H, H-3), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 135.0, 130.1, 128.8, 124.0, 121.1, 119.9, 110.1, 102.2, 21.5 |

| IR (KBr, cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 2920 (C-H), 1610, 1490, 1450 (C=C) |

| Mass Spectrum (EI) | m/z (%): 131 (M⁺, 100), 130 (95), 103 (15), 77 (10)[1] |

Synthetic Strategies

This section details the three primary synthetic routes from p-toluidine to this compound, including reaction mechanisms, experimental protocols, and quantitative data.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system.[3][4][5] This route involves two key steps: the synthesis of p-tolylhydrazine from p-toluidine and the subsequent acid-catalyzed cyclization of the hydrazine (B178648) with a suitable carbonyl compound.

Logical Workflow for Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Step 1: Synthesis of p-Tolylhydrazine Hydrochloride from p-Toluidine

Reaction: p-Toluidine is first diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced in situ to p-tolylhydrazine using a reducing agent such as tin(II) chloride or sodium sulfite.

Experimental Protocol:

-

Diazotization: A solution of p-toluidine (10.7 g, 0.1 mol) in concentrated hydrochloric acid (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (45.2 g, 0.2 mol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C. The cold diazonium salt solution is slowly added to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature. The precipitated p-tolylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and then with diethyl ether. The product is dried in a desiccator.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |

| Sodium Nitrite | 69.00 | 7.0 g | 0.101 | - |

| Tin(II) Chloride Dihydrate | 225.63 | 45.2 g | 0.2 | - |

| p-Tolylhydrazine HCl | 158.63 | - | - | ~75-85 |

Step 2: Fischer Indole Synthesis of this compound

Reaction: p-Tolylhydrazine is condensed with an appropriate carbonyl compound, such as pyruvic acid, to form a hydrazone. This intermediate, upon heating in the presence of an acid catalyst, undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield this compound-2-carboxylic acid. Subsequent decarboxylation affords this compound.

Experimental Protocol:

-

Hydrazone Formation and Cyclization: p-Tolylhydrazine hydrochloride (15.9 g, 0.1 mol) and pyruvic acid (8.8 g, 0.1 mol) are suspended in glacial acetic acid (100 mL). The mixture is heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (500 mL). The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Decarboxylation: The crude this compound-2-carboxylic acid is placed in a flask and heated to its melting point (around 190-200 °C) until the evolution of carbon dioxide ceases.

-

Purification: The resulting crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695)/water.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |

| p-Tolylhydrazine HCl | 158.63 | 15.9 g | 0.1 | - |

| Pyruvic Acid | 88.06 | 8.8 g | 0.1 | - |

| This compound | 131.17 | - | - | ~60-70 (overall) |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[7][8] To utilize p-toluidine as the starting material, it must first be converted to a suitable o-nitro-p-methylaniline derivative.

Logical Workflow for Leimgruber-Batcho Synthesis

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Step 1: Synthesis of 4-Methyl-2-nitroaniline from p-Toluidine

Reaction: To direct the nitration to the ortho position of the amino group and to prevent oxidation, the amino group of p-toluidine is first protected by acetylation. The resulting N-acetyl-p-toluidine is then nitrated, followed by deprotection to yield 4-methyl-2-nitroaniline.[9]

Experimental Protocol:

-

Acetylation: To a stirred solution of p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (50 mL), acetic anhydride (B1165640) (11.2 g, 0.11 mol) is added. The mixture is heated at reflux for 30 minutes, then cooled and poured into ice-water. The precipitated N-acetyl-p-toluidine is collected by filtration and dried. (Yield: ~90-95%).

-

Nitration: N-acetyl-p-toluidine (14.9 g, 0.1 mol) is dissolved in concentrated sulfuric acid (50 mL) at 0-5 °C. A nitrating mixture of concentrated nitric acid (7.0 mL, ~0.11 mol) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 2 hours at this temperature and then poured onto crushed ice. The precipitated 4-methyl-2-nitroacetanilide is filtered, washed with water, and dried. (Yield: ~70-80%).[10]

-

Hydrolysis: The 4-methyl-2-nitroacetanilide (19.4 g, 0.1 mol) is suspended in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL). The mixture is heated at reflux for 4 hours. After cooling, the solution is neutralized with a sodium hydroxide (B78521) solution. The precipitated 4-methyl-2-nitroaniline is collected by filtration, washed with water, and dried. (Yield: ~85-95%).

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (Starting from 0.1 mol p-toluidine) | Moles | Overall Yield (%) |

| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |

| 4-Methyl-2-nitroaniline | 152.15 | - | - | ~53-72 |

Step 2: Conversion of 4-Methyl-2-nitroaniline to this compound

This conversion involves the deamination of 4-methyl-2-nitroaniline to 4-methyl-2-nitrotoluene, followed by the Leimgruber-Batcho reaction.

Experimental Protocol (Conceptual - requires further optimization):

-

Deamination (Sandmeyer-type reaction): 4-Methyl-2-nitroaniline is diazotized and the diazonium group is subsequently removed. This is a challenging step and may result in low yields.

-

Leimgruber-Batcho Reaction: The resulting 4-methyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. This enamine is then subjected to reductive cyclization using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, or Raney nickel, to afford this compound.

Due to the multi-step nature and potential for low yields in the deamination step, this route starting from p-toluidine is generally less preferred compared to the Fischer synthesis or the direct alkylation method.

Direct Synthesis via Alkylation and Cyclization

This approach offers a more direct route to this compound from p-toluidine by first alkylating the aniline (B41778) with an α-haloacetaldehyde acetal, followed by an acid-catalyzed cyclization.[11]

Logical Workflow for Direct Synthesis

Caption: Workflow for the Direct Synthesis of this compound.

Reaction: p-Toluidine is reacted with chloroacetaldehyde (B151913) dimethyl acetal to form N-(2,2-dimethoxyethyl)-4-methylaniline. This intermediate is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA), to yield this compound.

Experimental Protocol:

-

Alkylation: A mixture of p-toluidine (10.7 g, 0.1 mol), chloroacetaldehyde dimethyl acetal (12.5 g, 0.1 mol), and sodium carbonate (10.6 g, 0.1 mol) in a suitable solvent like N,N-dimethylformamide (DMF) (100 mL) is heated at reflux for 24-48 hours. The reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled and filtered. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude N-(2,2-dimethoxyethyl)-4-methylaniline.

-

Cyclization: The crude intermediate is added to polyphosphoric acid (PPA) (100 g) at 80-100 °C with stirring. The reaction is typically complete within 1-2 hours.

-

Isolation and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is neutralized with a strong base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried, and the solvent is evaporated. The crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Overall Yield (%) |

| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |

| Chloroacetaldehyde Dimethyl Acetal | 124.57 | 12.5 g | 0.1 | - |

| This compound | 131.17 | - | - | 60-86[11] |

Comparison of Synthetic Routes

| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Direct Alkylation/Cyclization |

| Starting Material from p-Toluidine | p-Tolylhydrazine | 4-Methyl-2-nitrotoluene | p-Toluidine |

| Number of Steps | 2-3 | 3-4 | 2 |

| Key Reagents | NaNO₂, SnCl₂, Pyruvic Acid | Acetic Anhydride, HNO₃, H₂SO₄, DMF-DMA, H₂/Pd-C | Chloroacetaldehyde Dimethyl Acetal, PPA |

| Typical Overall Yield | Moderate (60-70%) | Low to Moderate (variable) | Good to Excellent (60-86%)[11] |

| Advantages | Well-established, versatile | Good for specific o-nitrotoluenes | Fewer steps, potentially high yielding |

| Disadvantages | Use of hydrazine derivatives | Multi-step, challenging deamination | Requires specific acetal reagent |

Conclusion

The synthesis of this compound from p-toluidine is a well-documented process with several viable routes available to researchers. The Fischer indole synthesis remains a robust and reliable method, despite the need to handle hydrazine intermediates. The Leimgruber-Batcho synthesis , while powerful, is less direct when starting from p-toluidine due to the required multi-step conversion to the necessary o-nitrotoluene precursor. The direct alkylation and cyclization method presents a highly attractive and efficient alternative, offering a shorter reaction sequence and potentially high yields.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, and the specific expertise and equipment available in the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this compound for their research and development endeavors.

References

- 1. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. This compound-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum [chemicalbook.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. chemistry-online.com [chemistry-online.com]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. ecommons.luc.edu [ecommons.luc.edu]

An In-depth Technical Guide to the Fischer Indole Synthesis of 5-Methylindole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the Fischer indole (B1671886) synthesis for the preparation of 5-methylindole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, provides curated experimental protocols, and presents relevant quantitative and qualitative data in a clear, structured format.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for the synthesis of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) being effective.[1][2]

For the synthesis of this compound, the common strategy involves the reaction of p-tolylhydrazine with pyruvic acid to yield this compound-2-carboxylic acid, which is subsequently decarboxylated to afford the final product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Fischer indole synthesis from p-tolylhydrazine and pyruvic acid proceeds through two key stages: the formation of this compound-2-carboxylic acid and its subsequent decarboxylation.

Signaling Pathway: The Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions. It begins with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound. This is followed by tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia (B1221849) to form the indole ring.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental procedure can be visualized as a two-step process, starting from the commercially available reagents to the final purified product.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents and Product

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Tolylhydrazine Hydrochloride | C₇H₁₁ClN₂ | 158.63 | 216-220 | - |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 11.8 | 165 |

| This compound-2-carboxylic Acid | C₁₀H₉NO₂ | 175.18 | 205-208 (dec.) | - |

| This compound | C₉H₉N | 131.17 | 59-61 | 265-267 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 8.0 (br s, 1H, NH), 7.4-7.0 (m, 3H, Ar-H), 6.4 (m, 1H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 135.2, 130.1, 128.8, 123.8, 120.3, 110.3, 102.1, 21.5 |

| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1460, 1330, 780 |

| Mass Spec (EI) | m/z 131 (M+), 130, 115, 103, 77 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established procedures for similar Fischer indole syntheses.

Step 1: Synthesis of this compound-2-carboxylic Acid

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pyruvic acid

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add pyruvic acid (1.1 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound-2-carboxylic acid, may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Step 2: Decarboxylation of this compound-2-carboxylic Acid

Materials:

-

This compound-2-carboxylic acid

-

Quinoline

-

Copper-bronze powder (catalyst)

Procedure:

-

In a flask equipped for distillation, suspend this compound-2-carboxylic acid (1 equivalent) in quinoline.

-

Add a catalytic amount of copper-bronze powder.

-

Heat the mixture to a temperature of 230-240 °C. The decarboxylation reaction will commence, evidenced by the evolution of carbon dioxide.

-

Maintain this temperature until the gas evolution ceases (typically 30-60 minutes).

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the mixture in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Wash the organic solution with dilute hydrochloric acid to remove the quinoline, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water) or by column chromatography on silica (B1680970) gel.

Expected Yield: 60-80%

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable route to a wide array of indole derivatives. The synthesis of this compound from p-tolylhydrazine and pyruvic acid, followed by decarboxylation, is an effective application of this classic reaction. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and application of this important molecular scaffold.

References

5-Methylindole: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-methylindole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document offers a compilation of its fundamental chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its role in relevant biological pathways.

Core Physicochemical Properties

This compound, a derivative of indole, presents as a white to slightly beige crystalline solid.[1][2] Its key physicochemical parameters are summarized in the table below, providing a foundational dataset for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1][3] |

| Molecular Weight | 131.17 g/mol | [3][4] |

| Melting Point | 58-62 °C | [3][5][6] |

| Boiling Point | 267-269 °C at 760 mmHg | [1][6][7] |

| Density | 1.1 ± 0.1 g/cm³ | [1][8] |

| pKa | 17.17 ± 0.30 (Predicted) | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.476 - 2.68 | [1][6][7] |

| Water Solubility | Insoluble; 467.9 mg/L @ 25 °C (estimated) | [1][2][7] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [1][2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.

Methodology:

-

Sample Preparation: A small quantity of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid. For small sample volumes, the Thiele tube method is a convenient and accurate approach.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid organic compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.

-

Heating: The Thiele tube is gently heated, causing the liquid sample to heat up.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is the traditional and most reliable technique for its determination.[9]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the this compound solution is added to a measured volume of the other phase in a separatory funnel. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental to its handling, formulation, and biological activity.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities is chosen, including water, buffers at different pH values, and common organic solvents (e.g., ethanol, methanol, chloroform, hexane).

-

Sample Addition: A small, accurately weighed amount of this compound is added to a fixed volume of the chosen solvent in a vial at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: If the compound has not fully dissolved, the saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow: Antibacterial Activity Testing

This compound has demonstrated notable antibacterial activity.[10] The following diagram illustrates a typical workflow for evaluating its efficacy against bacterial pathogens.

Caption: A typical workflow for assessing the antibacterial activity of this compound.

Logical Relationship: Regulation of the E. coli trp Operon

This compound can act as an inducer of the E. coli tryptophan (trp) repressor.[2] The following diagram illustrates the negative feedback mechanism of the trp operon and the role of an inducer.

Caption: The role of this compound as an inducer in the trp operon regulatory pathway.

References

- 1. Tryptophan repressor - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. trp operon - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Experiment 1. Solubility of Organic Compounds | PDF | Solution | Properties Of Water [scribd.com]

5-Methylindole stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 5-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial heterocyclic compound utilized in the synthesis of a wide array of pharmacologically active molecules. As a pivotal building block in drug discovery and development, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways under various stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis. Detailed experimental protocols for assessing its stability are provided, alongside recommended storage conditions to minimize degradation. Furthermore, this guide illustrates the interaction of this compound with the E. coli tryptophan (trp) repressor and the general mechanism of protein kinase inhibition by indole (B1671886) derivatives.

Chemical and Physical Properties